molecular formula C11H10O4 B13606028 4-(Propan-2-yloxy)-1,3-dihydro-2-benzofuran-1,3-dione CAS No. 2792217-25-3

4-(Propan-2-yloxy)-1,3-dihydro-2-benzofuran-1,3-dione

Cat. No.: B13606028
CAS No.: 2792217-25-3
M. Wt: 206.19 g/mol
InChI Key: DLQRLTGJKHBSHA-UHFFFAOYSA-N
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Description

4-(Propan-2-yloxy)-1,3-dihydro-2-benzofuran-1,3-dione is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yloxy)-1,3-dihydro-2-benzofuran-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to cyclization using a suitable acid catalyst to form the benzofuran ring system.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yloxy)-1,3-dihydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yloxy)-1,3-dihydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Cyanatobenzoyl)-4′-cyanatodiphenyl ether
  • 4-(3-Cyanatobenzoyl)-4′-cyanatodiphenyl ether
  • 4,4′-Bis-(4-cyanatobenzoyl)diphenyl ether

Uniqueness

Compared to similar compounds, 4-(Propan-2-yloxy)-1,3-dihydro-2-benzofuran-1,3-dione is unique due to its specific substitution pattern and the presence of the propan-2-yloxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-propan-2-yloxy-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-6(2)14-8-5-3-4-7-9(8)11(13)15-10(7)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQRLTGJKHBSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC2=C1C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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